molecular formula C14H9NO4 B2413763 (1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate CAS No. 100873-54-9

(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate

Cat. No.: B2413763
CAS No.: 100873-54-9
M. Wt: 255.229
InChI Key: AATRCBPAUJCECJ-UHFFFAOYSA-N
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Description

(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a dioxoisoquinoline core structure, which is fused with a benzo ring and an acetate group.

Properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c1-8(16)19-15-13(17)10-6-2-4-9-5-3-7-11(12(9)10)14(15)18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATRCBPAUJCECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions followed by cyclization. For example, the coupling of ortho-bromoarylaldehydes with terminal alkynes in the presence of a palladium catalyst can lead to the formation of isoquinoline derivatives . Additionally, copper-catalyzed tandem reactions of 2-bromoaryl ketones with terminal alkynes and acetonitrile can efficiently produce isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H8N2O4
  • Molecular Weight : 256.22 g/mol
  • Structure : The compound features a dioxo group attached to a benzo[de]isoquinoline structure, contributing to its reactivity and interaction with biological systems.

Chemistry

  • Building Block for Synthesis :
    • The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.
  • Chemosensor Development :
    • Derivatives of (1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate have been studied for their chemosensor properties, particularly in detecting specific ions or molecules through photoinduced electron transfer mechanisms.

Biology

  • Biological Activity :
    • Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth by interacting with specific molecular targets within biological systems .
  • Fluorescent Probes :
    • The compound has potential applications as a fluorescent probe for detecting specific biological molecules, which can be useful in various biochemical assays and imaging techniques.

Medicine

  • Anticancer Properties :
    • Several studies have reported the anticancer efficacy of this compound against various cancer cell lines. For instance, it has shown significant antiproliferative activity against breast and prostate cancer cell lines, with GI50 values indicating its potency .
    CompoundCell LineGI50 (µM)Effect on Cell Viability (%)
    1MDA-MB-231 (Breast)10<47% survival at 10 µM
    2PC-3 (Prostate)28Significant decrease at 15 µM
  • Drug Development :
    • The compound is being explored as a potential drug candidate for treating various diseases due to its unique structure and biological activity. Its interactions with enzymes and receptors may provide pathways for therapeutic interventions .

Industry

  • Advanced Materials :
    • In industrial applications, this compound is utilized in the development of advanced materials with specific electronic properties. Its ability to undergo chemical modifications makes it suitable for creating tailored materials for electronics and photonics applications.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the effects of this compound on various cancer cell lines, demonstrating its ability to inhibit cell proliferation significantly. The results showed that the compound could induce cell cycle arrest and apoptosis in targeted cells.

Case Study 2: Chemosensor Application

Research conducted on the chemosensor properties of derivatives revealed their effectiveness in detecting metal ions through fluorescence changes upon binding. This application highlights the potential use of these compounds in environmental monitoring and biomedical diagnostics.

Mechanism of Action

The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate is unique due to its specific structural features and the presence of an acetate group, which can influence its reactivity and biological activity

Biological Activity

(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an isoquinoline moiety and dioxo functionalities. Its molecular formula is C15H11NO4C_{15}H_{11}NO_4 with a molecular weight of approximately 293.27 g/mol. The presence of an alkyne group enhances its reactivity and potential biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Chemosensor Properties : Derivatives of the benzo[de]isoquinoline-1,3-dione system exhibit chemosensor properties through photoinduced electron transfer (PET), influencing various biochemical pathways related to electron transfer processes.
  • Antitumor Activity : Some derivatives have shown significant selectivity against various cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activities

Research indicates that this compound and its derivatives exhibit various biological activities:

  • Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of specific cancer cells, such as those from mantle cell lymphomas. The mechanism involves modulation of cellular pathways that lead to apoptosis in cancerous cells .
  • Antimicrobial Effects : Similar compounds have shown antimicrobial properties, indicating potential use in treating infections caused by resistant strains of bacteria.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Alkyne Functionalization : The incorporation of alkyne groups enhances reactivity and allows for further modifications to optimize biological activity.
  • Dioxo Group Introduction : Methods for introducing dioxo functionalities are critical for improving the compound's pharmacological properties.

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potential of this compound:

StudyFindings
Pendergrass et al. (2020)Demonstrated significant inhibition of secretion in pathogenic bacteria at concentrations above 50 μM, indicating potential for antimicrobial applications .
Recent Synthesis ResearchHighlighted the ability to modify functional groups to enhance anticancer activity through structural optimization.
Pharmacological EvaluationShowed distinct antitumor selectivity against different cancer cell lines, emphasizing the need for further exploration in clinical settings .

Q & A

Q. What are the established synthetic routes for (1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate, and how can reaction conditions be optimized?

The compound is synthesized via multi-step organic reactions. A common approach involves condensation of phthalic anhydride with amines to form the benzo[de]isoquinoline core, followed by acetylation. Reaction optimization includes:

  • Temperature control : Maintaining 60–80°C during condensation to avoid side products.
  • Catalysts : Using Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) for isolation . Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended to monitor thermal stability during synthesis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : ¹H and ¹³C NMR to confirm the acetate group (δ 2.1–2.3 ppm for CH₃) and aromatic protons (δ 7.0–8.5 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak at m/z 255.23 (C₁₄H₉NO₄⁺) .

Q. How do the compound’s solubility and stability influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies suggest:

  • pH sensitivity : Degrades under strong acidic/basic conditions; use neutral buffers for biological assays.
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s reported antimicrobial activity, and how can they be validated?

The benzo[de]isoquinoline core may intercalate DNA or inhibit microbial enzymes (e.g., topoisomerases). Validation strategies:

  • Enzyme assays : Measure IC₅₀ against purified E. coli DNA gyrase.
  • Fluorescence quenching : Monitor binding to DNA using ethidium bromide displacement assays.
  • Structural analogs : Compare activity of derivatives lacking the acetate group to identify critical moieties .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to:

  • Identify binding pockets in target proteins (e.g., cytochrome P450).
  • Calculate binding free energies (ΔG) and hydrogen-bonding patterns. Cross-validate with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental approaches resolve contradictions in reported cytotoxicity data across studies?

Discrepancies may arise from cell line variability or assay conditions. Mitigation strategies:

  • Dose-response standardization : Use a unified protocol (e.g., 24–72 hr MTT assays).
  • Orthogonal assays : Combine apoptosis (Annexin V) and necrosis (LDH release) markers.
  • Metabolic profiling : LC-MS to identify cell-specific metabolite interactions .

Q. How can the compound’s environmental fate be assessed for ecological risk studies?

Follow the INCHEMBIOL framework:

  • Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions.
  • Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask methods.
  • Toxicity : Use Daphnia magna or algal growth inhibition tests to estimate EC₅₀ values .

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Catalyst optimization : Replace homogeneous catalysts with heterogeneous alternatives (e.g., immobilized ZnCl₂ on silica).
  • Flow chemistry : Continuous reactors to enhance mixing and heat transfer.
  • In-line analytics : PAT (Process Analytical Technology) tools for real-time monitoring .

Q. How do structural modifications (e.g., substituent changes) alter the compound’s electronic properties?

  • DFT calculations : Analyze HOMO-LUMO gaps and electrostatic potential maps.
  • Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents.
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions .

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